molecular formula C13H9NO2 B14448339 1-Methyl-3H-phenoxazin-3-one CAS No. 74683-32-2

1-Methyl-3H-phenoxazin-3-one

Cat. No.: B14448339
CAS No.: 74683-32-2
M. Wt: 211.22 g/mol
InChI Key: OCXVSBGNBAKNIN-UHFFFAOYSA-N
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Description

1-Methyl-3H-phenoxazin-3-one is a heterocyclic compound belonging to the phenoxazine family. This compound is characterized by its tricyclic structure, which includes an oxygen and nitrogen atom in the central ring. Phenoxazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3H-phenoxazin-3-one can be synthesized through several methods. One common approach involves the oxidative cyclocondensation of o-aminophenols. This reaction can be catalyzed by various oxidants such as air/laccase, hydrogen peroxide/horseradish peroxidase, and tert-butyl hydroperoxide/diphenyl diselenide . The reaction conditions typically involve moderate temperatures and specific catalysts to achieve high yields.

Industrial Production Methods: Industrial production of this compound often employs environmentally friendly oxidants like hydrogen peroxide activated by cyclodextrin ketone or dioxygen in the presence of catalysts such as cobalt or copper . These methods are preferred due to their cost-effectiveness and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3H-phenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenoxazines, which can exhibit different physical and chemical properties depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 1-Methyl-3H-phenoxazin-3-one involves its interaction with various molecular targets. For instance, it can bind to histone deacetylases, affecting gene expression by altering the acetylation status of histone proteins . This interaction can lead to changes in cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique photophysical properties and biological activities. Its ability to act as a fluorescent dye and its potential therapeutic applications make it a valuable compound in various research fields.

Properties

CAS No.

74683-32-2

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

1-methylphenoxazin-3-one

InChI

InChI=1S/C13H9NO2/c1-8-6-9(15)7-12-13(8)14-10-4-2-3-5-11(10)16-12/h2-7H,1H3

InChI Key

OCXVSBGNBAKNIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C2C1=NC3=CC=CC=C3O2

Origin of Product

United States

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